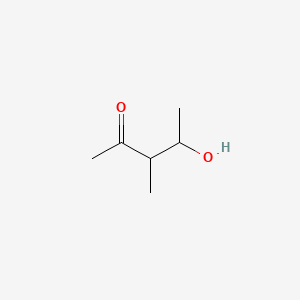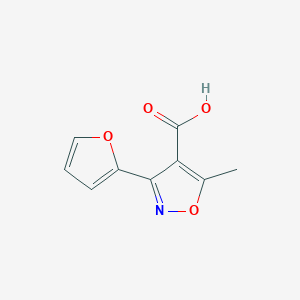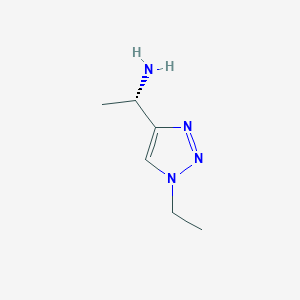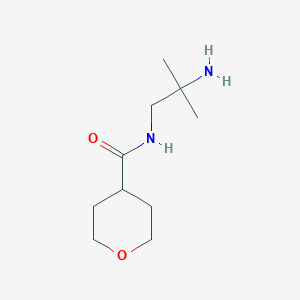
N-(2-amino-2-methylpropyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-methylpropyl)oxane-4-carboxamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves the reaction of oxane-4-carboxylic acid with 2-amino-2-methylpropanol under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .
化学反応の分析
Types of Reactions
N-(2-amino-2-methylpropyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
N-(2-amino-2-methylpropyl)oxane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to changes in gene expression and cellular processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .
類似化合物との比較
Similar Compounds
4-amino-N-(2-methylsulfanylpropyl)oxane-4-carboxamide: Known for its potent inhibition of histone deacetylase (HDAC), making it a valuable compound in cancer research.
Indole 2 and 3-carboxamides: These compounds have been studied for their strong enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
N-(2-amino-2-methylpropyl)oxane-4-carboxamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable tool in various research applications .
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
N-(2-amino-2-methylpropyl)oxane-4-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,11)7-12-9(13)8-3-5-14-6-4-8/h8H,3-7,11H2,1-2H3,(H,12,13) |
InChIキー |
JZOAKAMUDGDSEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC(=O)C1CCOCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


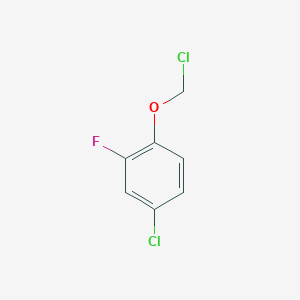
amino)acetate](/img/structure/B13205557.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
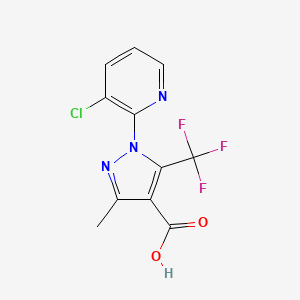

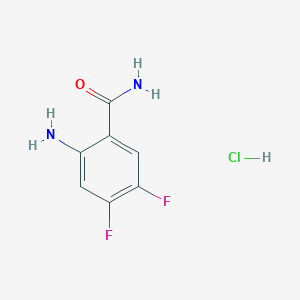
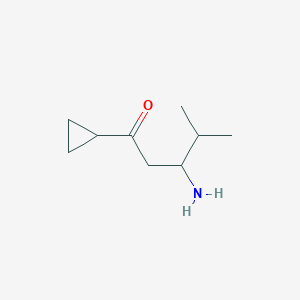
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
